[4-(4-Aminophenoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Aminophenoxy)phenyl]boronic acid is a boronic acid derivative with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol . This compound is characterized by the presence of an aminophenoxy group attached to a phenylboronic acid moiety. It is commonly used as a building block in synthetic chemistry due to its versatile reactivity.
Scientific Research Applications
[4-(4-Aminophenoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Mechanism of Action
Target of Action
The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The action of this compound results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .
Future Directions
Boronic acids have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenoxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with 4-aminophenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to reflux in a suitable solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Aminophenoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, amines, and substituted phenylboronic acids .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the aminophenoxy group, making it less versatile in certain reactions.
4-Aminophenylboronic acid: Lacks the phenoxy group, limiting its reactivity.
4-Bromophenylboronic acid: Contains a bromine atom instead of an amino group, altering its chemical properties.
Uniqueness
[4-(4-Aminophenoxy)phenyl]boronic acid is unique due to the presence of both the aminophenoxy and boronic acid groups, which confer a combination of reactivity and functionality not found in the similar compounds listed above .
Properties
IUPAC Name |
[4-(4-aminophenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDRVLROUIMPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.